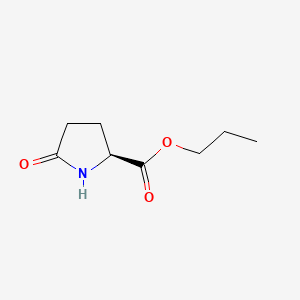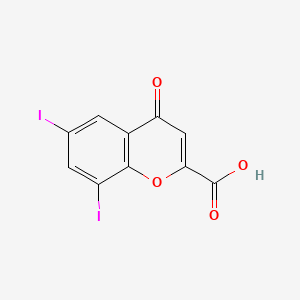
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of two iodine atoms at the 6th and 8th positions, a keto group at the 4th position, and a carboxylic acid group at the 2nd position of the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid typically involves the iodination of 4-oxo-4H-1-benzopyran-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atoms or to convert the keto group to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or deiodinated compounds.
Aplicaciones Científicas De Investigación
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the iodine atoms and has different biological activities.
6-Iodo-4-oxo-4H-1-benzopyran-2-carboxylic acid: Contains only one iodine atom, leading to different reactivity and properties.
8-Iodo-4-oxo-4H-1-benzopyran-2-carboxylic acid: Similar to the above but with the iodine atom at a different position.
Uniqueness
The presence of two iodine atoms at specific positions in 6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid makes it unique compared to its analogs. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94088-66-1 |
|---|---|
Fórmula molecular |
C10H4I2O4 |
Peso molecular |
441.94 g/mol |
Nombre IUPAC |
6,8-diiodo-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H4I2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) |
Clave InChI |
KJAMDAFCHSFWDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





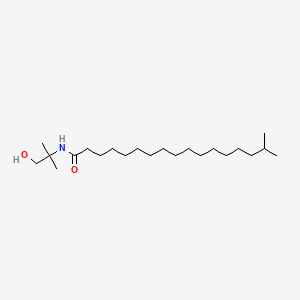

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
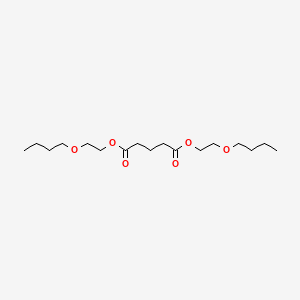



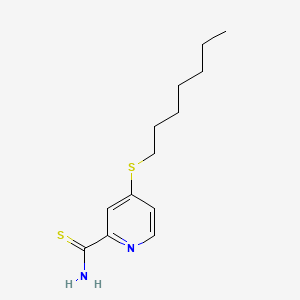
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
